2-Fluoro-5-methylpyrimidine
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Overview
Description
2-Fluoro-5-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2.
Mechanism of Action
Target of Action
It is known that fluoropyrimidines, a class of compounds to which 2-fluoro-5-methylpyrimidine belongs, often target enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
Fluoropyrimidines, in general, are known to inhibit thymidylate synthase, an enzyme crucial for DNA replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Fluoropyrimidines are known to impact the pyrimidine catabolic pathway . By inhibiting thymidylate synthase, they disrupt the synthesis of thymidine monophosphate, a key component of DNA .
Result of Action
The inhibition of thymidylate synthase by fluoropyrimidines can lead to dna damage and cell death, particularly in rapidly dividing cells .
Action Environment
It is known that the reactivity of fluoropyrimidines can be influenced by the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylpyrimidine typically involves the fluorination of 5-methylpyrimidine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of 2-fluoro-5-carboxypyrimidine.
Reduction: Formation of 2-fluoro-5-methyl-1,2-dihydropyrimidine.
Scientific Research Applications
2-Fluoro-5-methylpyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antiviral and anticancer agents.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biological Studies: Utilized in the study of enzyme mechanisms and nucleic acid interactions.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent.
2-Fluoropyridine: Another fluorinated heterocycle with applications in medicinal chemistry.
Comparison: 2-Fluoro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike 5-Fluorouracil, which is primarily used in cancer treatment, this compound has broader applications in material science and biological studies .
Properties
IUPAC Name |
2-fluoro-5-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPVVMIDSRQUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62802-36-2 |
Source
|
Record name | 2-fluoro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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